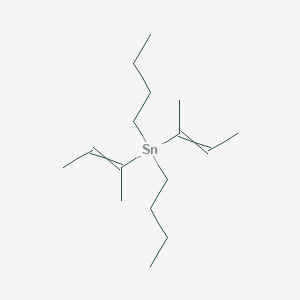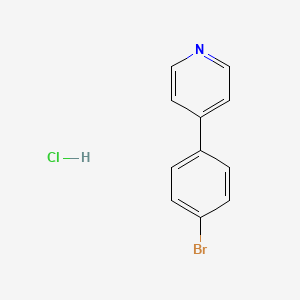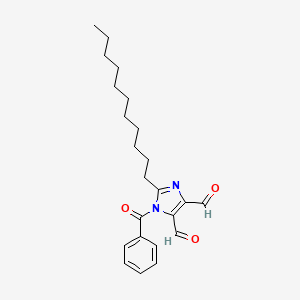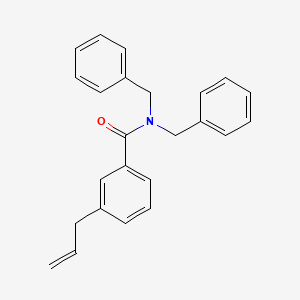![molecular formula C14H9BrN2O4 B14277519 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- CAS No. 138173-16-7](/img/structure/B14277519.png)
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- is a heterocyclic compound that contains both benzene and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The bromophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzene or isoxazole rings.
Wissenschaftliche Forschungsanwendungen
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1-Benzoxazole-4,7-dione: Similar in structure but lacks the bromophenyl and methoxy substituents.
1,2-Benzisoxazole: Contains the isoxazole ring but differs in the position of substituents.
Uniqueness
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- is unique due to the presence of the bromophenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
138173-16-7 |
|---|---|
Molekularformel |
C14H9BrN2O4 |
Molekulargewicht |
349.14 g/mol |
IUPAC-Name |
5-(4-bromoanilino)-3-methoxy-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9BrN2O4/c1-20-14-11-12(17-21-14)10(18)6-9(13(11)19)16-8-4-2-7(15)3-5-8/h2-6,16H,1H3 |
InChI-Schlüssel |
CVMLVRRDMMHKOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

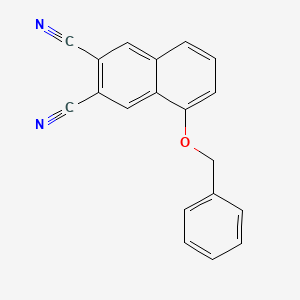
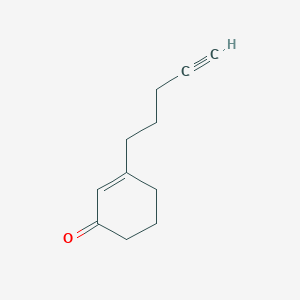

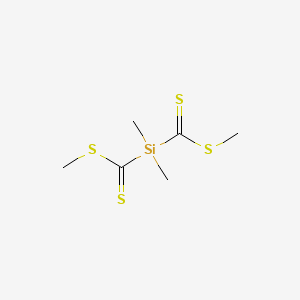
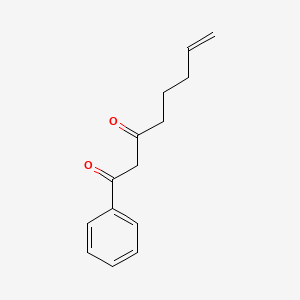
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
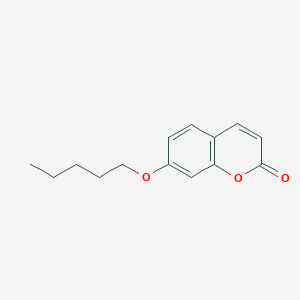
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
